molecular formula C21H32N2O B11938445 Stanozolol-d3 CAS No. 88247-87-4

Stanozolol-d3

Cat. No.: B11938445
CAS No.: 88247-87-4
M. Wt: 331.5 g/mol
InChI Key: LKAJKIOFIWVMDJ-ODIQZFBKSA-N
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Preparation Methods

The preparation of stanozolol-d3 involves the deuteration of stanozolol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions must be carefully controlled to ensure complete deuteration and to avoid any side reactions .

Chemical Reactions Analysis

Stanozolol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Stanozolol can be oxidized to form hydroxystanozolol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert stanozolol to its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Stanozolol can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

The major products formed from these reactions include hydroxystanozolol, stanozolol alcohols, and various substituted derivatives.

Mechanism of Action

Stanozolol-d3, being an isotopologue of stanozolol, shares the same mechanism of action. Stanozolol binds to androgen receptors, promoting anabolic effects such as increased protein synthesis and muscle growth. It also has androgenic effects, contributing to the development and maintenance of masculine characteristics . The molecular targets include androgen receptors and glucocorticoid binding proteins .

Comparison with Similar Compounds

Stanozolol-d3 is unique due to its deuterium substitution, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable analytical results in various scientific fields.

Biological Activity

Stanozolol-d3, a deuterated form of stanozolol, is an anabolic steroid that has garnered attention for its unique biological properties and applications in both clinical and athletic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, effects on various tissues, and implications in doping tests.

Overview of this compound

Stanozolol is a synthetic derivative of testosterone, classified as an anabolic androgenic steroid (AAS). The deuterated version, this compound, is primarily utilized in pharmacokinetic studies and doping control due to its distinct isotopic signature, which aids in differentiating it from endogenous steroids in biological samples.

Metabolism and Excretion

Research indicates that this compound undergoes extensive metabolism, primarily converting to various mono-hydroxy metabolites. Notably, 3'-Hydroxy this compound is a significant metabolite that retains some anabolic properties while exhibiting lower androgenic effects compared to its parent compound. Approximately 97% of Stanozolol and its metabolites are excreted as conjugates, highlighting the compound's metabolic stability and relevance in pharmacological assessments.

Table 1: Metabolites of this compound

Metabolite Biological Activity Excretion Rate
StanozololAnabolic effects on muscle tissue97% as conjugates
3'-Hydroxy this compoundAnabolic properties, lower androgenic effectsSignificant in urine tests

Anabolic Activity

This compound has demonstrated significant anabolic activity in various studies. For instance, it promotes osteogenic gene expression in osteoblast-like cells (SaOS-2), enhancing the deposition of mineralizing matrix. The expression of key osteogenic markers such as RUNX2 and vitamin D receptor (VDR) increased significantly with higher doses of this compound over time .

Cardiovascular Implications

While this compound is recognized for its muscle-building properties, it also poses risks to cardiovascular health. Studies have shown that long-term use of AAS, including stanozolol derivatives, can lead to myocardial dysfunction and accelerated coronary atherosclerosis. Users exhibited increased arterial stiffness and adverse changes in lipid profiles, including elevated low-density lipoprotein cholesterol (LDL-C) levels .

Case Studies

  • Cardiotoxicity in Athletes : A study involving athletes using AAS reported significant alterations in cardiac function and structure. Users showed higher coronary artery plaque volume compared to non-users, indicating potential long-term cardiovascular risks associated with stanozolol use .
  • Effects on Bone Metabolism : In vitro studies on SaOS-2 cells indicated that this compound significantly enhances osteogenic activity. The presence of calcified nodules increased with higher concentrations of the steroid over time, suggesting its potential use in clinical settings for bone augmentation .

Properties

CAS No.

88247-87-4

Molecular Formula

C21H32N2O

Molecular Weight

331.5 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3

InChI Key

LKAJKIOFIWVMDJ-ODIQZFBKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Origin of Product

United States

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